REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([F:11])[C:3]=1[NH2:4].[N:12]([O-])=O.[Na+].Cl.C(O)(=O)C>S(=O)(=O)(O)O>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([F:11])[C:3]=1[NH:4][NH2:12] |f:1.2|
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC(=C1F)F)F
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
580 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
108 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting hydrazine hydrochloride solution was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
basified by the addition of aqueous ammonia solution (S.G. 0.880)
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
the filter pad was well washed with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1F)F)F)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |